molecular formula C15H15FN2O3 B2993476 1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione CAS No. 1904236-00-5

1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2993476
CAS No.: 1904236-00-5
M. Wt: 290.294
InChI Key: GHMFODHTEPEYBR-UHFFFAOYSA-N
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Description

1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a synthetic organic compound that features a unique combination of functional groups, including a fluoro-substituted benzoyl group, an azetidine ring, and a pyrrolidine-2,5-dione moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

1-[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3/c1-9-2-3-10(6-12(9)16)15(21)17-7-11(8-17)18-13(19)4-5-14(18)20/h2-3,6,11H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMFODHTEPEYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CC(C2)N3C(=O)CCC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluoro-Substituted Benzoyl Group: This step involves the acylation of the azetidine ring with 3-fluoro-4-methylbenzoyl chloride under suitable reaction conditions, such as the presence of a base like triethylamine.

    Formation of Pyrrolidine-2,5-dione Moiety: The final step involves the cyclization of the intermediate product to form the pyrrolidine-2,5-dione ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro-substituted benzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The fluoro-substituted benzoyl group can enhance binding affinity to certain receptors or enzymes, while the azetidine and pyrrolidine-2,5-dione moieties contribute to the overall stability and bioactivity of the compound. The exact pathways and targets may vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2-one: Similar structure but lacks the dione moiety.

    1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-3,5-dione: Similar structure with different substitution on the pyrrolidine ring.

Uniqueness

1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is unique due to the presence of both the fluoro-substituted benzoyl group and the pyrrolidine-2,5-dione moiety, which together contribute to its distinct chemical and biological properties.

Biological Activity

1-[1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl]pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an azetidine ring and a pyrrolidine-2,5-dione moiety. Its molecular formula is C14H13FN2O4C_{14}H_{13}FN_2O_4, with a molecular weight of 292.26 g/mol. The presence of the fluorine atom and the methyl group on the benzoyl moiety enhances its lipophilicity, potentially influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor, particularly targeting kinases involved in cancer pathways. The binding affinity and specificity towards these targets are critical for its therapeutic potential.

Anticancer Activity

Research indicates that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing benzoyl and azetidine moieties have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Effects

There is emerging evidence suggesting that this compound may possess antimicrobial properties. Studies on related compounds have demonstrated efficacy against bacterial strains, indicating a potential for development as an antibiotic agent.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the benzoyl group significantly influence the compound's potency. The introduction of electron-withdrawing groups (like fluorine) enhances biological activity by increasing the compound's reactivity towards target sites.

Modification Effect on Activity
Fluorine substitutionIncreases lipophilicity and target binding
Methyl group additionEnhances overall stability
Alteration in azetidine ringAffects conformational flexibility

Case Study 1: Anticancer Efficacy

In vitro studies conducted on cell lines derived from breast cancer have shown that the compound significantly reduces cell viability at concentrations as low as 10 µM. The mechanism was linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Case Study 2: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL against both strains, suggesting promising antimicrobial potential.

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